
(2R)-4-Amino-1-ethoxybutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-4-Amino-1-ethoxybutan-2-ol is an organic compound with the molecular formula C6H15NO2. This compound is characterized by the presence of an amino group, an ethoxy group, and a hydroxyl group attached to a butane backbone. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (2R) designation indicates the specific configuration of the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Amino-1-ethoxybutan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of ®-2-amino-1-butanol with ethyl iodide in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the ethoxy group is introduced to the butane backbone.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. Purification of the final product is achieved through techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-4-Amino-1-ethoxybutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include ketones and aldehydes.
Reduction: The major products include primary and secondary amines.
Substitution: The major products depend on the nucleophile used, such as azides or nitriles.
Wissenschaftliche Forschungsanwendungen
(2R)-4-Amino-1-ethoxybutan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (2R)-4-Amino-1-ethoxybutan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxy group can enhance the compound’s solubility and bioavailability. The hydroxyl group can participate in various biochemical reactions, including enzymatic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-4-Amino-1-ethoxybutan-2-ol: The enantiomer of (2R)-4-Amino-1-ethoxybutan-2-ol, with a different spatial arrangement of atoms.
4-Amino-1-butanol: Lacks the ethoxy group, resulting in different chemical properties.
2-Amino-1-ethoxybutane: Lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness
This compound is unique due to its specific configuration and the presence of both an ethoxy group and a hydroxyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C6H15NO2 |
|---|---|
Molekulargewicht |
133.19 g/mol |
IUPAC-Name |
(2R)-4-amino-1-ethoxybutan-2-ol |
InChI |
InChI=1S/C6H15NO2/c1-2-9-5-6(8)3-4-7/h6,8H,2-5,7H2,1H3/t6-/m1/s1 |
InChI-Schlüssel |
NUBQLNNGXSPDJE-ZCFIWIBFSA-N |
Isomerische SMILES |
CCOC[C@@H](CCN)O |
Kanonische SMILES |
CCOCC(CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



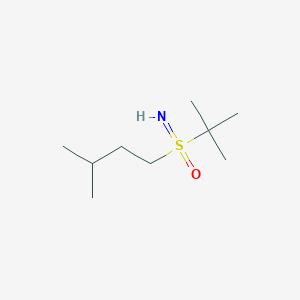

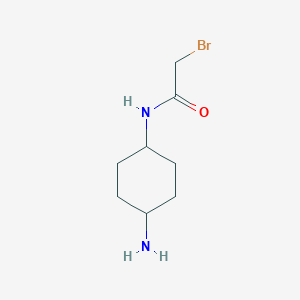
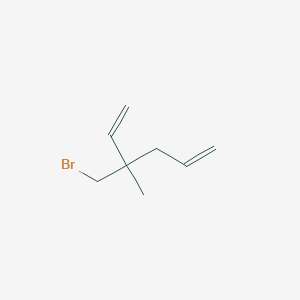
![Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13187740.png)
![2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid](/img/structure/B13187748.png)
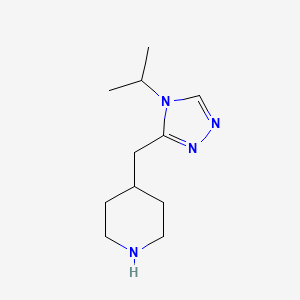
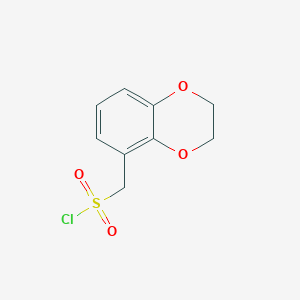
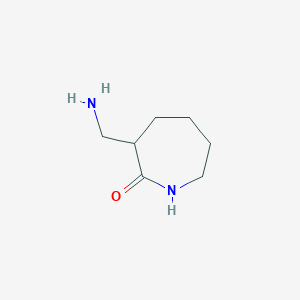
![3-[2-(Chloromethyl)butyl]furan](/img/structure/B13187781.png)
![6-amino-1-methyl-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13187786.png)
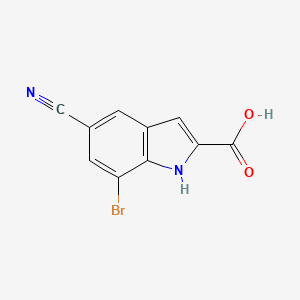
![4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13187798.png)
